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molecular formula C4H5NO2 B1603629 Succinimide-15N CAS No. 32807-36-6

Succinimide-15N

Cat. No. B1603629
M. Wt: 100.08 g/mol
InChI Key: KZNICNPSHKQLFF-HOSYLAQJSA-N
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Patent
US07091305B2

Procedure details

The reactions and procedures of this Example were repeated, except that the monomer ratios of ammonium aspartate and sodium aspartate were adjusted (in part A) to produce a 1:2 copolymer of sodium aspartate and succinimide. A solution of this copolymer was titrated to pH 4.0 and ring-closed as above. The resulting terpolymer of sodium aspartate, asparagine, and succinimide had a residue ratio of 0.53:10.97 (asp:asn:suc). This terpolymer also was water-soluble.
Name
ammonium aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:7]([O-:9])=[O:8])[CH2:3][C:4]([O-:6])=[O:5].[NH4+:10].[NH4+].N[C@H:13]([C:18]([O-])=[O:19])[CH2:14][C:15]([O-])=[O:16].[Na+:21].[Na+]>>[NH2:1][C@H:2]([C:7]([O-:9])=[O:8])[CH2:3][C:4]([O-:6])=[O:5].[Na+:21].[Na+:21].[C:18]1(=[O:19])[NH:10][C:15](=[O:16])[CH2:14][CH2:13]1 |f:0.1.2,3.4.5,6.7.8|

Inputs

Step One
Name
ammonium aspartate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]
Step Two
Name
sodium aspartate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Name
Type
product
Smiles
C1(CCC(N1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07091305B2

Procedure details

The reactions and procedures of this Example were repeated, except that the monomer ratios of ammonium aspartate and sodium aspartate were adjusted (in part A) to produce a 1:2 copolymer of sodium aspartate and succinimide. A solution of this copolymer was titrated to pH 4.0 and ring-closed as above. The resulting terpolymer of sodium aspartate, asparagine, and succinimide had a residue ratio of 0.53:10.97 (asp:asn:suc). This terpolymer also was water-soluble.
Name
ammonium aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:7]([O-:9])=[O:8])[CH2:3][C:4]([O-:6])=[O:5].[NH4+:10].[NH4+].N[C@H:13]([C:18]([O-])=[O:19])[CH2:14][C:15]([O-])=[O:16].[Na+:21].[Na+]>>[NH2:1][C@H:2]([C:7]([O-:9])=[O:8])[CH2:3][C:4]([O-:6])=[O:5].[Na+:21].[Na+:21].[C:18]1(=[O:19])[NH:10][C:15](=[O:16])[CH2:14][CH2:13]1 |f:0.1.2,3.4.5,6.7.8|

Inputs

Step One
Name
ammonium aspartate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]
Step Two
Name
sodium aspartate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Name
Type
product
Smiles
C1(CCC(N1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07091305B2

Procedure details

The reactions and procedures of this Example were repeated, except that the monomer ratios of ammonium aspartate and sodium aspartate were adjusted (in part A) to produce a 1:2 copolymer of sodium aspartate and succinimide. A solution of this copolymer was titrated to pH 4.0 and ring-closed as above. The resulting terpolymer of sodium aspartate, asparagine, and succinimide had a residue ratio of 0.53:10.97 (asp:asn:suc). This terpolymer also was water-soluble.
Name
ammonium aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:7]([O-:9])=[O:8])[CH2:3][C:4]([O-:6])=[O:5].[NH4+:10].[NH4+].N[C@H:13]([C:18]([O-])=[O:19])[CH2:14][C:15]([O-])=[O:16].[Na+:21].[Na+]>>[NH2:1][C@H:2]([C:7]([O-:9])=[O:8])[CH2:3][C:4]([O-:6])=[O:5].[Na+:21].[Na+:21].[C:18]1(=[O:19])[NH:10][C:15](=[O:16])[CH2:14][CH2:13]1 |f:0.1.2,3.4.5,6.7.8|

Inputs

Step One
Name
ammonium aspartate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]
Step Two
Name
sodium aspartate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Name
Type
product
Smiles
C1(CCC(N1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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